

# Physicochemical Profiling of Sodium L-Aspartate: A Technical Guide

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## Compound of Interest

Compound Name: *L-aspartic acid, monosodium salt*

CAS No.: 17090-93-6

Cat. No.: B101762

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## Executive Summary

L-Aspartic acid monosodium salt (Sodium L-aspartate) is a critical amino acid derivative utilized extensively as a cell culture supplement, a pharmaceutical excipient, and a metabolic intermediate in drug synthesis. Unlike its free acid counterpart, which exhibits poor aqueous solubility, the monosodium salt offers superior solubility and bioavailability, making it the preferred form for parenteral nutrition and liquid formulations. This guide provides a rigorous analysis of its physicochemical architecture, solution thermodynamics, and validated analytical protocols.

## Molecular Architecture & Solid-State Chemistry

### Crystal Structure and Hydration

Sodium L-aspartate predominantly exists as a monohydrate ( $C_4H_6NO_4Na \cdot H_2O$ ) in the solid state. The crystal lattice is stabilized by an intricate network of hydrogen bonds involving the water of crystallization, the carboxylate groups, and the ammonium moiety.

- Chemical Name: Sodium (S)-2-aminosuccinate monohydrate

- CAS Number: 323194-76-9 (Monohydrate); 3792-50-5 (Anhydrous)
- Molecular Weight: 173.10 g/mol (Monohydrate)[1][2]
- Molecular Formula: C<sub>4</sub>H<sub>8</sub>NNaO<sub>5</sub>[1]

## Polymorphism and Thermal Behavior

Understanding the thermal profile is vital for processing (e.g., lyophilization, spray drying).

- Dehydration: The monohydrate releases its water of crystallization between 100°C and 120°C.
- Decomposition: The anhydrous salt undergoes thermal degradation (decarboxylation and deamination) starting at approximately 140°C.
- Hygroscopicity: While stable at ambient humidity, the anhydrous form is hygroscopic and will readily revert to the monohydrate or deliquesce at relative humidities (RH) >60%.

Recommendation: Store materials in tightly sealed containers at controlled room temperature (CRT) or -20°C for high-purity cell culture grades to prevent caking and hydrolysis.

## Solution Thermodynamics & Equilibria

### Solubility Profile

The sodium salt dramatically alters the solubility landscape compared to the free acid.

- L-Aspartic Acid (Free Acid): ~4–5 g/L (25°C)
- Sodium L-Aspartate: >500 g/L (25°C) (Highly Soluble)

This high solubility is driven by the ionic dissociation of the sodium cation and the aspartate anion, breaking the strong intermolecular lattice energy found in the zwitterionic free acid.

### pH-Dependent Speciation

L-Aspartic acid is a triprotic system. The monosodium salt represents the species where the

-carboxyl group is deprotonated, while the side-chain carboxyl and amine groups retain specific protonation states depending on the exact pH.

Dissociation Constants (25°C):

- ( $\alpha$ -COOH): 1.88
- ( $\beta$ -COOH): 3.65
- ( $\text{NH}_3^+$ ): 9.60

Isoelectric Point (pI): 2.77

The monosodium salt in solution (pH ~6.5–7.[3]5) exists primarily as the -1 anion, where both carboxyl groups are deprotonated (

) and the amine is protonated (

).

## Visualization: Protonation State Diagram

The following diagram illustrates the speciation of Aspartic Acid across the pH scale, highlighting the domain of the Monosodium Salt.

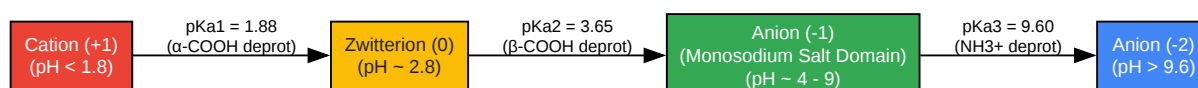


Fig 1: pH-Dependent Speciation of L-Aspartic Acid. The Monosodium Salt stabilizes the Anion (-1) state.

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## Analytical Characterization Protocols

To ensure the integrity of Sodium L-Aspartate in formulation, two primary methods are recommended: HPLC for purity/impurity profiling and Potentiometric Titration for assay verification.

## High-Performance Liquid Chromatography (HPLC)

Direct UV detection of aspartate is challenging due to the lack of a strong chromophore. Two approaches are standard:

### Method A: Pre-column Derivatization (High Sensitivity)

This method is ideal for trace impurity analysis (e.g., enantiomeric purity of D-Aspartate).

- Reagent: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid.
- Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5  $\mu$ m).
- Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8).
- Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).
- Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
- Rationale: OPA reacts specifically with primary amines to form highly fluorescent isoindole derivatives, eliminating interference from non-amino excipients.

### Method B: Direct UV with Ion-Pairing (Routine Assay)

- Column: C18 or Phenyl-Hexyl.
- Mobile Phase: 50 mM Potassium Dihydrogen Phosphate (pH 2.5) + 2 mM Octanesulfonic acid (Ion-Pairing Agent).
- Detection: UV at 210 nm.
- Rationale: Low pH suppresses carboxyl ionization, increasing retention. The ion-pairing agent interacts with the charged amine, improving peak shape and resolution from the solvent front.

## Potentiometric Titration (Assay)

For raw material assay (>98%), non-aqueous titration is not necessary; aqueous titration is sufficient due to the salt form.

Protocol:

- Sample Prep: Dissolve 150 mg of Sodium L-Aspartate in 50 mL of deionized water.
- Titrant: 0.1 N Hydrochloric Acid (HCl).[4]
- Endpoint Detection: Potentiometric (pH electrode).
- Reaction:  
.
- Calculation: The inflection point around pH 3.7–4.0 corresponds to the protonation of the -carboxylate.

## Visualization: Analytical Workflow

The following workflow outlines the decision matrix for characterizing Sodium L-Aspartate.

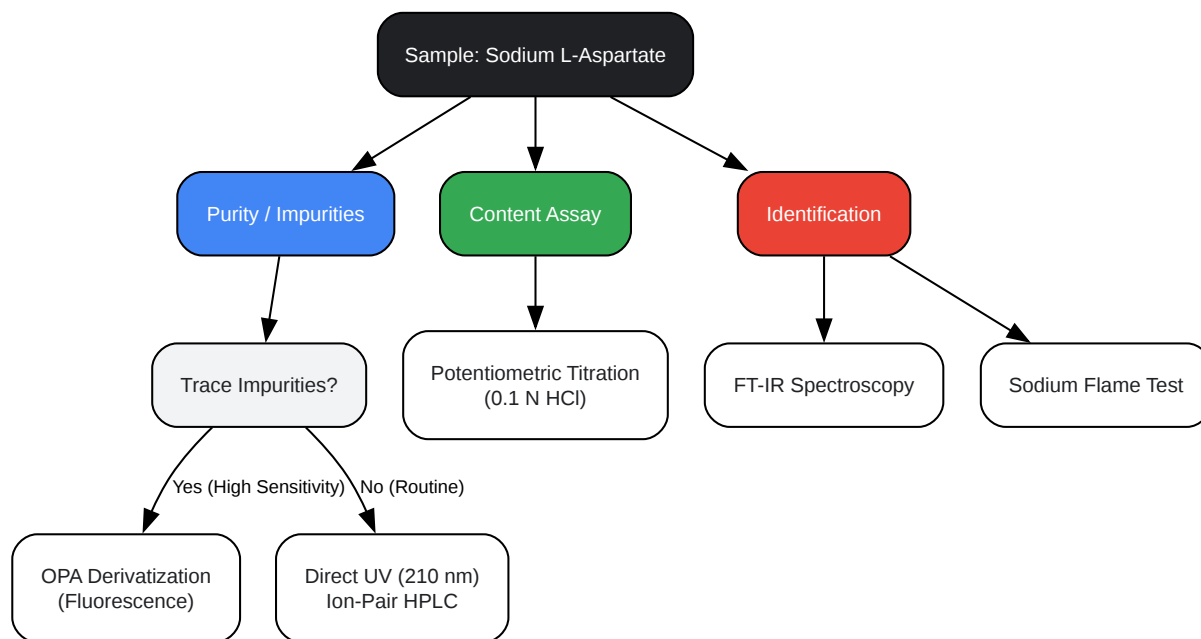


Fig 2: Analytical Characterization Decision Matrix

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## Pharmaceutical & Biological Implications[5][6][7][8] Formulation Stability

Sodium L-aspartate is often used as a buffering agent or chelator. However, it is susceptible to the Maillard reaction in the presence of reducing sugars (e.g., glucose, lactose) due to its primary amine group.

- Risk: Brown discoloration and loss of potency.
- Mitigation: Avoid reducing sugars in liquid formulations; maintain pH < 7.0 to protonate the amine (though is high, lower pH reduces reactivity).

## Excipient Functionality

In protein formulations, aspartate ions can stabilize proteins by interacting with positively charged surface residues, preventing aggregation. The sodium salt provides the necessary counter-ions without the acidity of the free acid, preventing acid-induced denaturation during dissolution.

## References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23679051: Sodium aspartate monohydrate. PubChem. Available at: [\[Link\]](#)
- Hunt, I. Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values. University of Calgary, Department of Chemistry. Available at: [\[Link\]](#)

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## Sources

- [1. L-Aspartic Acid Monosodium Salt | Amino Acids for Cell Culture | Baishixing \[aminoacids-en.com\]](#)
- [2. Sodium aspartate monohydrate | C4H8NNaO5 | CID 23679051 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Sodium L-Aspartate \[sorachim.com\]](#)
- [4. scribd.com \[scribd.com\]](#)
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